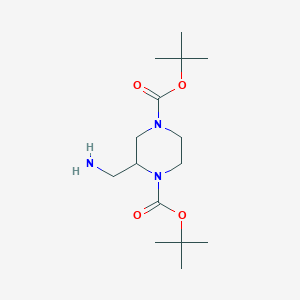

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJELTUFOFGNOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130377 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256815-07-2 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256815-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperazine Core

The common initial step is the Boc protection of the piperazine ring nitrogens to afford di-tert-butyl piperazine-1,4-dicarboxylate intermediates.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) is reacted with piperazine.

- Conditions: Typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under reflux.

- Base: Triethylamine (TEA) or another tertiary amine base is used to scavenge the generated acid.

- Outcome: Formation of 1,4-di-Boc protected piperazine with high selectivity.

This step is well-established and forms the backbone for further substitution.

Introduction of the Aminomethyl Group at the 2-Position

The 2-(aminomethyl) substitution is introduced via:

- Reductive amination of the 2-formylpiperazine derivative or

- Nucleophilic substitution on a 2-halogenated piperazine intermediate with an aminomethyl nucleophile.

The reductive amination approach involves:

- Reacting 2-formyl-1,4-di-Boc-piperazine with an amine source (e.g., formaldehyde and ammonia or a primary amine).

- Reduction using sodium triacetoxyborohydride or sodium cyanoborohydride to stabilize the aminomethyl group.

This method provides good regioselectivity and yields.

Alternative Synthetic Routes

- Direct alkylation: Using chloromethyl derivatives to alkylate the piperazine nitrogen at position 2, followed by Boc protection.

- Stepwise protection and substitution: Protect one nitrogen first, introduce the aminomethyl group, then protect the second nitrogen.

These routes are less common due to complexity and potential side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Boc2O, TEA, DCM, rt to reflux | High yield, mild conditions |

| Aminomethyl Introduction | Formaldehyde, NaBH(OAc)3, AcOH, MeCN | Reductive amination, regioselective |

| Purification | Column chromatography or crystallization | Ensures high purity (>95%) |

- The Boc protection is typically carried out at room temperature to avoid decomposition.

- Reductive amination requires careful pH control (acidic conditions) to favor imine formation and reduction.

- Solvent choice (e.g., acetonitrile or methanol) impacts solubility and reaction rate.

Stock Solution Preparation Data

For practical use in research, stock solutions of di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate are prepared based on solubility data:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.1705 mL | 15.8525 mL | 31.7049 mL |

| 5 mM Solution | 0.6341 mL | 3.1705 mL | 6.341 mL |

| 10 mM Solution | 0.317 mL | 1.5852 mL | 3.1705 mL |

Note: Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear in vivo formulations, ensuring solubility and stability.

Industrial and Scale-Up Considerations

- Batch vs. Continuous Flow: Industrial synthesis may utilize batch reactors for flexibility or continuous flow reactors for improved control and scalability.

- Purity and Yield: Optimization of reaction times, temperatures, and reagent stoichiometry is critical to maximize yield and purity.

- Safety: Handling of Boc2O and reductive amination reagents requires appropriate safety measures due to their reactive and potentially hazardous nature.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Boc Protection | Reaction with Boc2O | Boc2O, TEA, DCM, rt to reflux | High selectivity, mild | Requires moisture control |

| Aminomethyl Introduction | Reductive amination | Formaldehyde, NaBH(OAc)3, AcOH | Regioselective, efficient | Sensitive to pH and solvent |

| Purification | Chromatography/crystallization | Silica gel, solvents | High purity (>95%) | Time-consuming |

| Formulation Preparation | Solvent dilution series | DMSO, PEG300, Tween 80, water | Clear solutions for assays | Solubility dependent |

Research Findings and Notes

- The Boc protection strategy is the most reliable and widely used for piperazine derivatives.

- Reductive amination provides a clean route to introduce the aminomethyl group without over-alkylation.

- Solubility and formulation data are critical for biological applications, influencing the choice of solvents and preparation steps.

- No single-step synthesis is reported; the process involves multiple carefully controlled steps to ensure regioselectivity and functional group compatibility.

Chemical Reactions Analysis

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is utilized as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable precursor for developing new compounds with desired properties.

| Synthesis Route | Yield | Reaction Conditions |

|---|---|---|

| Reaction with BOC anhydride | 60% | Cold methylene chloride solution at 0°C for 1 hour |

This compound can be modified further by removing protecting groups or adding new functional groups to create derivatives with specific biological activities.

Medicinal Chemistry

The compound has shown potential in drug development due to its pharmacological properties. It has been studied for its interactions with various biological targets, suggesting its utility as a lead compound for therapeutic agents.

- Therapeutic Potential : Initial studies indicate that this compound may have applications in treating conditions such as neurodegenerative diseases and other disorders that require modulation of neurotransmitter systems.

Biological Studies

Research has focused on the biological activities of this compound, including:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in animal models of Parkinson's disease. The findings indicated that the compound could alleviate symptoms and prevent neurodegeneration by acting on dopamine receptors, demonstrating its potential as a therapeutic agent against neurodegenerative disorders .

Case Study 2: Synthesis and Modification

Research detailing the synthesis of this compound highlighted its role as a precursor for various piperazine derivatives. By selectively modifying the piperazine core, researchers were able to create compounds with enhanced biological activity and selectivity for specific receptors .

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound can act as an inhibitor or activator of enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways involved vary based on the specific research or industrial application.

Comparison with Similar Compounds

Di-tert-butyl Piperazine-1,4-dicarboxylate (Parent Compound)

- CAS : 76535-75-6

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 286.37 g/mol .

- Key Differences: Lacks the 2-aminomethyl substituent, reducing reactivity for downstream modifications. Primarily used as a piperazine scaffold for introducing Boc-protected amines in peptide synthesis . Lower molecular weight (286.37 vs.

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

- CAS : 143540-05-0

- Molecular Formula : C₁₅H₂₈N₂O₅

- Molecular Weight : 316.39 g/mol .

- Key Differences: Contains a hydroxymethyl group instead of aminomethyl. The hydroxyl group allows oxidation to aldehydes or substitution via mesylation (e.g., conversion to cyanomethyl derivatives using NaCN) . Used in synthesizing PROTACs and isoindoline-based conjugates .

Di-tert-butyl 2-(cyanomethyl)piperazine-1,4-dicarboxylate

- CAS: Not explicitly listed (synthetic intermediate).

- Molecular Formula : C₁₅H₂₆N₃O₄ (estimated).

- Key Differences: Features a cyanomethyl group, enabling click chemistry or further nitrile-to-amine reduction . Synthesized from the hydroxymethyl analog via methanesulfonyl chloride (MsCl) treatment followed by NaCN substitution .

Di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate

- CAS : 368441-99-0

- Molecular Formula : C₁₆H₂₈N₂O₆

- Molecular Weight : 358.43 g/mol .

- Key Differences: Contains a methoxy-oxoethyl group, which can undergo hydrolysis to carboxylic acids or serve as a ketone precursor. Higher lipophilicity (ClogP ~2.5) compared to the aminomethyl derivative (ClogP ~1.8) .

Comparative Analysis Table

Biological Activity

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (DBAMPD) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₉N₃O₄

- Molecular Weight : 315.41 g/mol

- CAS Number : 1256815-07-2

DBAMPD features a piperazine ring with two tert-butyl groups and two carboxylate functionalities, which contribute to its lipophilicity and receptor interaction potential.

Biological Activities

Research has shown that DBAMPD exhibits several notable biological activities:

- Antimicrobial Properties : Studies indicate that DBAMPD demonstrates significant antimicrobial activity against various bacterial strains, suggesting potential use as an antibacterial agent.

- Anticancer Activity : Preliminary investigations reveal that DBAMPD may inhibit the growth of cancer cells. The compound has been tested against different tumor cell lines, showing promising results in terms of cytotoxicity and reduced cell migration .

- Mechanism of Action : The mechanism by which DBAMPD exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, although detailed pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study conducted on various cancer cell lines, DBAMPD exhibited IC50 values ranging from 34 to >100 µM. The compound was particularly effective against MDA-MB 231 and U-87 MG cells, with lower migration rates observed in treated cells compared to controls. This suggests that DBAMPD not only inhibits cell proliferation but may also prevent metastasis .

Comparative Analysis with Similar Compounds

DBAMPD shares structural similarities with other piperazine derivatives, which allows for comparative analysis regarding their biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Di-tert-butyl piperazine-1,4-dicarboxylate | C₁₄H₂₆N₂O₂ | Lacks the aminomethyl group |

| 1-(4-Fluorophenyl)-piperazine | C₈H₁₀FN | Contains a fluorophenyl group |

| N,N-Dimethylpiperazine | C₈H₁₈N₂ | Simple piperazine without carboxylic acid functionalities |

DBAMPD's unique aminomethyl group enhances its interaction potential with biological targets compared to these analogs.

Q & A

Q. What storage conditions ensure long-term stability?

- Methodological Answer : Store at –20°C under inert gas (argon) in amber vials. Desiccate with silica gel to prevent Boc group hydrolysis .

Cross-Disciplinary Applications

Q. How is this compound applied beyond drug discovery?

- Methodological Answer :

- Polymer Chemistry : Incorporate into dendrimers for controlled drug release (e.g., via pH-sensitive Boc deprotection) .

- Analytical Standards : Use as an HPLC retention time marker for piperazine-based analytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.